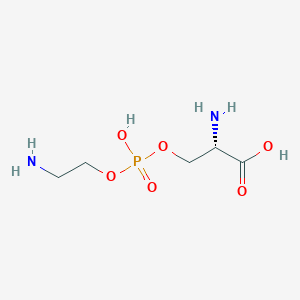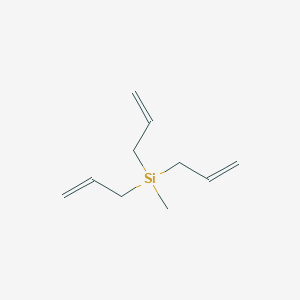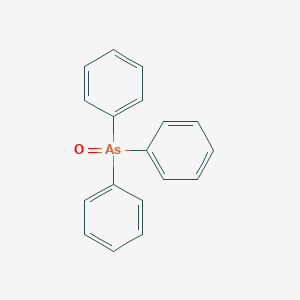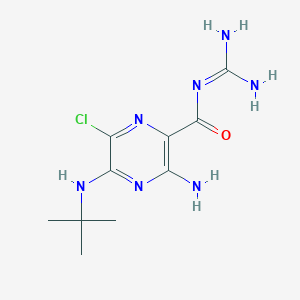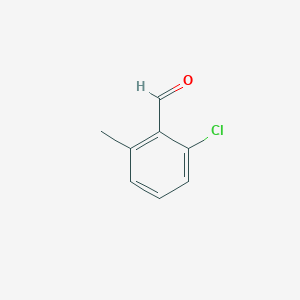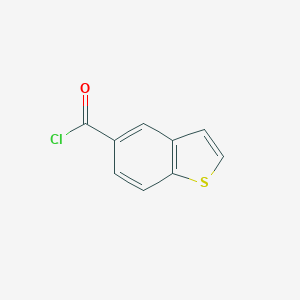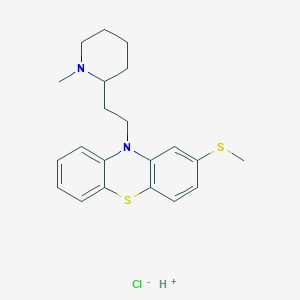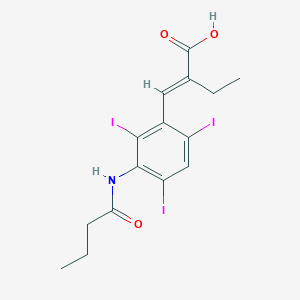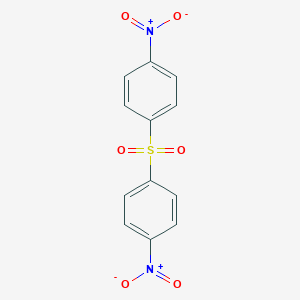
ビス(4-ニトロフェニル)スルホン
概要
説明
Bis(4-nitrophenyl) sulfone is an organic compound with the molecular formula C12H8N2O6S. It is characterized by the presence of two nitrophenyl groups attached to a sulfone group. This compound is known for its applications in various fields, including organic synthesis and material science.
科学的研究の応用
Bis(4-nitrophenyl) sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of bis(4-nitrophenyl) sulfone are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of high-performance polymers and as a precursor for other industrial chemicals.
作用機序
Target of Action
Bis(4-nitrophenyl) sulfone is a chemical compound that is primarily used in the synthesis of various organic compounds . The primary targets of this compound are the molecules it reacts with during these synthesis processes . .
Mode of Action
The mode of action of Bis(4-nitrophenyl) sulfone is largely dependent on the specific synthesis process it is involved in . For instance, in the sulfonation of nitrobenzene, Bis(4-nitrophenyl) sulfone may act as a reactant, contributing to the formation of new compounds .
Biochemical Pathways
It is known that sulfones, in general, are involved in various organic synthesis processes . These processes can lead to the formation of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers .
Pharmacokinetics
As a chemical used primarily in synthesis processes, its bioavailability would likely depend on the specific context and conditions of its use .
Result of Action
The result of Bis(4-nitrophenyl) sulfone’s action is the formation of new compounds during synthesis processes . The specific molecular and cellular effects would depend on the compounds formed and their subsequent interactions within a biological system.
準備方法
Synthetic Routes and Reaction Conditions: Bis(4-nitrophenyl) sulfone can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: In industrial settings, bis(4-nitrophenyl) sulfone is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
化学反応の分析
Types of Reactions: Bis(4-nitrophenyl) sulfone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The sulfone group can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: Bis(4-aminophenyl) sulfone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of the sulfone group.
類似化合物との比較
- Diphenyl sulfone
- Bis(3-aminophenyl) sulfone
- 2-nitrophenylphenyl sulfone
- Benzylphenyl sulfone
Comparison: Bis(4-nitrophenyl) sulfone is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to other sulfones. For example, diphenyl sulfone lacks the nitro groups and thus exhibits different chemical behavior and applications. Bis(3-aminophenyl) sulfone, on the other hand, has amino groups instead of nitro groups, leading to different reactivity and uses in synthesis and biological studies.
特性
IUPAC Name |
1-nitro-4-(4-nitrophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHNGWRPAFKGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151143 | |
| Record name | Benzene, 1,1'-sulfonylbis(4-nitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156-50-9 | |
| Record name | 1,1′-Sulfonylbis[4-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfone, bis(p-nitrophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1156-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfonylbis(4-nitro- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-nitrophenyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4′-Dinitrodiphenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAV9B4UQ4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable synthetic route for producing Bis(4-nitrophenyl) sulfone?
A1: Bis(4-nitrophenyl) sulfone can be synthesized via anodic oxidation. [] This electrochemical method offers an alternative to traditional chemical synthesis and may provide advantages in terms of reaction control and selectivity.
Q2: How can Bis(4-nitrophenyl) sulfone be utilized in polymer chemistry?
A2: Bis(4-nitrophenyl) sulfone serves as a monomer in the production of poly(sulfide sulfone). [] The nitro groups in the molecule undergo activated nucleophilic displacement by sodium sulfide, resulting in a polymer chain. This polymerization reaction is typically carried out at high temperatures (200°C) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
Q3: What are some key properties of the poly(sulfide sulfone) derived from Bis(4-nitrophenyl) sulfone?
A3: The resulting poly(sulfide sulfone) exhibits solubility in various polar solvents, including NMP, dimethylformamide (DMF), and dimethylsulfoxide. [] It possesses a glass transition temperature of approximately 73°C, indicating a transition from a rigid, glassy state to a more flexible, rubbery state upon heating. Furthermore, the polymer displays thermal stability, with a char residue of 36% at 600°C in air, and has a limiting oxygen index of around 37, suggesting potential flame-retardant properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


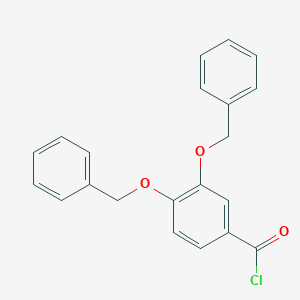
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)

